methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride
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Overview
Description
Methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride (M2AFAH) is a chemical compound that is widely used in scientific research. It is an amide derivative of 3-aminophenol, and is commonly used as a reagent in organic synthesis. M2AFAH has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Mechanism of Action
The mechanism of action of methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride is not fully understood. However, it is believed that methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride acts as a proton donor, allowing the transfer of protons from the amide group to the phenolic group. This allows the formation of a covalent bond between the two molecules, leading to the formation of the desired product.
Biochemical and Physiological Effects
methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride can stimulate the production of nitric oxide, as well as the expression of certain genes. It has also been shown to have an anti-inflammatory effect, as well as an effect on the immune system. Additionally, methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride has been shown to have an effect on the metabolism of certain drugs, as well as the metabolism of certain proteins.
Advantages and Limitations for Lab Experiments
Methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. One of the main limitations of methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride is that it is a relatively weak reagent, and therefore may not be suitable for some reactions.
Future Directions
There are a number of potential future directions for research involving methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride. One potential area of research is the development of new synthetic methods for the synthesis of methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride. Additionally, further research could be conducted into the biochemical and physiological effects of methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride, as well as its potential use in the development of new drugs. Finally, further research could be conducted into the mechanism of action of methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride, as well as its potential uses in the study of protein-protein interactions and gene expression.
Synthesis Methods
Methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride can be synthesized from 3-aminophenol, formic acid, and hydrochloric acid. The reaction is performed in an aqueous solution at a temperature of approximately 80°C. The reaction produces an amide derivative of 3-aminophenol, which is then washed with aqueous sodium chloride solution to yield methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride.
Scientific Research Applications
Methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various compounds, such as peptides, nucleotides, and other organic molecules. It is also used in the study of enzyme kinetics, as well as in the study of protein-protein interactions. Additionally, methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride is used in the study of gene expression, as well as in the study of metabolic pathways.
properties
IUPAC Name |
methyl 2-[(3-aminobenzoyl)amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7;/h2-5H,6,11H2,1H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISUYGBBDKRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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